molecular formula C10H6ClF3N2O2 B1422342 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate CAS No. 658066-43-4

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

Cat. No. B1422342
Key on ui cas rn: 658066-43-4
M. Wt: 278.61 g/mol
InChI Key: CKQGKSYLJHXZRU-UHFFFAOYSA-N
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Patent
US08071627B2

Procedure details

Under argon, 116 g of sodium hydride 60% in dispersion in oil (2.91 mol, 1.8 eq.) was suspended in 3 L of DMF. The suspension was cooled down in an ice-water bath. 160 g (1.616 mol, 1.0 eq) of methyl cyanoacetate in solution in 200 mL of DMF was added dropwise under stirring. Temperature rose to 50° C. and hydrogen was released. Once bubbling was over, 350 g (1.616 mol, 1.0 eq) of 2,3-dichloro-5-(trifluoromethyl)-pyridine was added under stirring. The mixture was stirred overnight at room temperature. 50 mL of methanol were added dropwise to quench the reaction. The reaction mixture was poured in 5 L of water. pH was adjusted to 3-4 with concentrated hydrochloric acid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
2.91 mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
3 L
Type
solvent
Reaction Step Eight
Name
Quantity
5 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:4].[H][H].Cl[C:13]1[C:18]([Cl:19])=[CH:17][C:16]([C:20]([F:23])([F:22])[F:21])=[CH:15][N:14]=1.Cl>CN(C=O)C.O.CO>[Cl:19][C:18]1[C:13]([CH:5]([C:3]#[N:4])[C:6]([O:8][CH3:9])=[O:7])=[N:14][CH:15]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
oil
Quantity
2.91 mol
Type
reactant
Smiles
Step Four
Name
Quantity
160 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
350 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
3 L
Type
solvent
Smiles
CN(C)C=O
Step Nine
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled down in an ice-water bath
CUSTOM
Type
CUSTOM
Details
rose to 50° C.
CUSTOM
Type
CUSTOM
Details
Once bubbling
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C(=O)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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